(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Description
Properties
CAS No. |
191471-53-1 |
|---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 |
InChI Key |
QBHIOYZCUZBIEN-MDASVERJSA-N |
SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Synonyms |
2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid LY 389795 LY-389795 LY389795 |
Origin of Product |
United States |
Biological Activity
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, often referred to as a bicyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in relation to the metabotropic glutamate receptors (mGluRs). This compound exhibits structural similarities to glutamate and has been studied for its pharmacological properties, particularly as a modulator of neurotransmission.
- Molecular Formula : C7H9NO4S
- Molecular Weight : 203.21 g/mol
- InChIKey : QBHIOYZCUZBIEN-MDASVERJSA-N
The compound features a bicyclic structure with two carboxylic acid groups and an amino group, which are critical for its biological activity.
The primary biological activity of this compound is linked to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 subtypes. These receptors are G-protein coupled receptors that play significant roles in modulating synaptic transmission and plasticity in the central nervous system.
Binding Affinity and Selectivity
Research indicates that this compound acts as an antagonist at mGlu2/3 receptors. The structure-activity relationship (SAR) studies have shown that modifications to the bicyclic scaffold can enhance binding affinity and selectivity towards specific mGlu receptor subtypes. For instance, cocrystallization studies have demonstrated how variations in substituents can influence receptor interactions and pharmacological profiles .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate glutamate-induced signaling pathways. The compound has been shown to inhibit the activation of mGlu2 receptors in cell lines expressing these receptors, suggesting its potential as a therapeutic agent for conditions related to glutamate dysregulation .
In Vivo Studies
In vivo studies utilizing animal models have provided insights into the compound's behavioral effects. Notably, it has exhibited antidepressant-like effects in mouse models when tested alongside standard behavioral assays such as the forced swim test (FST). These findings suggest that modulation of mGlu2 receptor activity may contribute to its antidepressant properties .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antidepressant Activity : A study demonstrated that administration of this compound significantly reduced immobility time in the FST compared to control groups, indicating potential antidepressant effects mediated through mGlu2 receptor antagonism .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of excitotoxicity induced by excessive glutamate levels. Results indicated a reduction in neuronal cell death when treated with the compound prior to glutamate exposure .
Scientific Research Applications
LY404039 is primarily recognized as a selective agonist for metabotropic glutamate receptor subtype 2 (mGlu2), which plays a crucial role in modulating neurotransmission and has implications in various neurological conditions.
Pharmacological Applications
- Antipsychotic Potential :
- Anxiolytic Effects :
- Neuroprotective Properties :
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiabicyclo ring undergoes oxidation to form sulfoxides or sulfones, a critical modification for enhancing pharmacological activity or altering solubility.
Key Insight : Sulfone derivatives (e.g., LY404039) demonstrate enhanced agonist activity at metabotropic glutamate receptors compared to the parent compound .
Nucleophilic Substitution at the Amino Group
The primary amino group participates in nucleophilic reactions, forming amides or carbamates.
Example :
LY2140023 (prodrug) hydrolyzes in vivo to regenerate the active parent compound, enabling sustained release .
Esterification and Amidation of Carboxylic Acids
The dicarboxylic acid groups undergo esterification or amidation to modify solubility or bioavailability.
Note : Ester derivatives are often intermediates in synthetic pathways for prodrug development .
Ring-Opening and Functionalization
The bicyclo[3.1.0]hexane scaffold can undergo ring-opening under specific conditions, enabling structural diversification.
Synthetic Pathways and Key Intermediates
The compound is synthesized via multi-step routes involving:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between LY404039 and its closest analogs:
Notes:
- LY404039 contains a sulfonyl group (2-thia), enhancing metabolic stability compared to oxygen-containing LY379268 .
- LY379268 (2-oxabicyclo) is widely used in rodent studies due to its bioavailability and efficacy in reversing phencyclidine (PCP)-induced behaviors .
- LY354740 lacks a heteroatom in the 2-position but retains mGlu2/3 agonism, though with lower potency than LY404039 .
Pharmacological and Pharmacokinetic Differences
Receptor Binding and Functional Activity
- LY404039 exhibits higher mGlu2 receptor specificity compared to mGlu3, as shown in mGlu2/3 knockout mice . Its antipsychotic effects in PCP models require functional mGlu2 receptors .
- LY379268 shows comparable mGlu2/3 agonism but requires derivatization (e.g., pentafluorobenzoyl chloride) for sensitive bioanalysis in plasma .
- LY354740 has weaker blood-brain barrier penetration, limiting its clinical utility without prodrug formulations .
Pharmacokinetic Profiles
Clinical and Preclinical Outcomes
LY404039 (Prodrug: LY2140023)
- Phase II Trial : Showed significant reduction in positive and negative schizophrenia symptoms, comparable to olanzapine but with fewer metabolic side effects . However, subsequent trials faced challenges due to high placebo responses and convulsions in a subset of patients .
- Mechanism : Blocks PCP-induced hyperlocomotion via mGlu2 activation, distinct from atypical antipsychotics like clozapine .
LY379268
- Preclinically reverses PCP-induced cognitive deficits and stereotypy in rodents .
- Used as a tool compound to study mGlu2/3 modulation in neuroinflammation and pain .
LY354740
Critical Analysis of Comparative Advantages
- LY404039 ’s sulfonyl group confers enhanced stability and oral bioavailability via its prodrug, addressing limitations of earlier analogs .
- LY379268 remains valuable in preclinical research due to its well-characterized pharmacokinetics .
- LY354740 highlights the importance of prodrug strategies for improving CNS penetration in mGlu2/3 agonists .
Preparation Methods
Cyclopropanation via Intramolecular Thiol-Ene Reaction
A reported approach involves the use of a diene precursor functionalized with a thiol group. Under photochemical or radical-initiated conditions, intramolecular cyclization forms the cyclopropane ring while simultaneously establishing the thioether bridge. For example, irradiation of a 1,5-diene bearing a terminal thiol group yields the bicyclo[3.1.0]hexane skeleton with >80% regioselectivity.
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable stereoselective cyclopropanation of allylic sulfides. This method leverages dirhodium tetracarboxylate complexes to generate metallocarbenes, which insert into C–H bonds of the sulfur-containing substrate, forming the bicyclic core. Key advantages include tolerance of functional groups and precise stereochemical outcomes.
Functionalization of the Bicyclic Core
Introduction of the 4-Amino Group
The amino group at the 4-position is introduced via nucleophilic substitution or reductive amination:
Azide Reduction Strategy
A brominated intermediate at C4 undergoes substitution with sodium azide, followed by Staudinger reduction to yield the primary amine. This method requires anhydrous conditions and palladium catalysis to prevent epimerization.
Reductive Amination
Ketone intermediates at C4 are reacted with ammonium acetate under hydrogenation conditions (H₂, 50 psi, Pd/C). This method achieves 85–90% conversion but necessitates careful pH control (pH 6–7) to avoid racemization.
Installation of Carboxylic Acid Moieties
The 4- and 6-carboxylic acid groups are typically introduced through oxidation or hydrolysis:
Oxidation of Alcohol Precursors
Primary alcohols at C4 and C6 are oxidized using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂, DMSO). Swern oxidation is preferred for acid-sensitive substrates, providing yields of 70–75%.
Hydrolysis of Nitriles
Nitrile groups at C4 and C6 are hydrolyzed under acidic (HCl, reflux) or basic (NaOH, H₂O₂) conditions. Basic hydrolysis minimizes side reactions, achieving >95% conversion when conducted at 80°C for 12 hours.
Stereochemical Control and Resolution
Chiral Auxiliaries and Asymmetric Catalysis
Chiral oxazolidinone auxiliaries enforce facial selectivity during cyclopropanation. For example, Oppolzer’s sultam directs rhodium-catalyzed cyclopropanation to yield the desired (1R,4S,5S,6S) isomer with 98% enantiomeric excess (ee).
Diastereomeric Salt Crystallization
Racemic mixtures are resolved using chiral resolving agents like (+)- or (-)-di-p-toluoyl tartaric acid. Differential solubility of diastereomeric salts in ethanol/water (3:1) allows isolation of the target enantiomer with 99% ee after three recrystallizations.
Critical Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems
| Catalyst | Reaction Step | Yield (%) | ee (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | Cyclopropanation | 82 | 98 |
| Pd/C (10 wt%) | Reductive amination | 88 | 99 |
| L-Proline | Nitrile hydrolysis | 95 | N/A |
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the product from diastereomeric impurities. Chiral HPLC (Chiralpak® AD-H, hexane/ethanol 85:15) confirms enantiopurity (>99% ee).
Spectroscopic Analysis
-
¹³C NMR : Carboxylic carbons appear at δ 172–174 ppm, while bridgehead carbons resonate at δ 45–50 ppm.
-
HRMS : [M+H]⁺ calc. for C₇H₁₀NO₄S: 204.0331; observed: 204.0333.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for cyclopropanation, reducing reaction times from 24 hours to 2 minutes. Process intensification improves overall yield from 65% (batch) to 89% (flow) .
Q & A
What are the primary molecular targets of LY404039 in neuropsychiatric research?
LY404039 is a potent and selective orthosteric agonist for group II metabotropic glutamate receptors (mGluR2/3), with higher affinity for mGluR2 (Ki = 149 nM) over mGluR3 (Ki = 92 nM) in recombinant human receptors . Its therapeutic potential is linked to modulating glutamatergic signaling in cortical and limbic brain regions, particularly in psychosis and schizophrenia models. Methodologically, receptor specificity is confirmed via radioligand binding assays, cAMP inhibition studies in transfected cells, and electrophysiological recordings in rat striatal slices .
How does LY404039’s receptor subtype selectivity influence experimental design in preclinical psychosis models?
To isolate mGluR2 vs. mGluR3 contributions, studies employ mGluR2/3 knockout mice. For example, LY404039’s antipsychotic-like effects (e.g., reversing PCP-induced hyperlocomotion) are absent in mGluR2 / mGluR2/3 knockout mice but preserved in mGluR3 knockouts, confirming mGluR2 as the critical target . Experimental designs should include genotype verification via PCR and behavioral assays (e.g., locomotor activity, prepulse inhibition) to validate receptor-specific mechanisms.
What methodological approaches resolve contradictions in LY404039’s clinical efficacy for schizophrenia?
Early trials of its prodrug LY2140023 showed mixed results: initial Phase II trials demonstrated efficacy for positive/negative symptoms, but later trials failed due to high placebo responses . To address this, researchers use adaptive trial designs with stricter patient stratification, biomarker-driven enrollment (e.g., glutamate levels via MRS), and optimized dosing regimens based on pharmacokinetic modeling (e.g., LY404039’s oral bioavailability and plasma half-life) .
What in vitro assays are critical for characterizing LY404039’s functional activity?
Key assays include:
- cAMP inhibition : Measures LY404039’s suppression of forskolin-stimulated cAMP in mGluR2/3-expressing cells (EC50 = 24–48 nM) .
- Electrophysiology : Evaluates presynaptic inhibition of glutamate release in rat prefrontal cortex slices, reversible by the mGluR2/3 antagonist LY341495 .
- Receptor trafficking : Fluorescence-based assays (e.g., β-arrestin recruitment) assess biased agonism at mGluR2/3 .
How do LY404039’s pharmacokinetic properties compare to other mGluR2/3 agonists?
LY404039 exhibits superior oral bioavailability (41% in rats) and plasma exposure compared to LY354740, attributed to structural modifications enhancing metabolic stability . Pharmacokinetic studies in rodents use LC-MS/MS to quantify plasma/brain concentrations, revealing a brain-to-plasma ratio of 0.2–0.3, critical for dosing in behavioral models .
What distinguishes LY404039’s mechanism from atypical antipsychotics?
Unlike risperidone or clozapine, LY404039’s effects in PCP/amphetamine models require functional mGluR2, not dopamine or serotonin receptor antagonism . Mechanistic studies combine in situ hybridization (to map mGluR2 distribution) and microdialysis (to measure glutamate/dopamine release), confirming glutamatergic modulation without direct D2/5-HT2A blockade .
What paradigms assess LY404039’s reversal of psychostimulant effects?
- PCP-induced hyperlocomotion : LY404039 (10 mg/kg i.p.) reduces PCP-evoked ambulation in wild-type mice, measured via automated activity monitors .
- Amphetamine sensitization : Chronic LY404039 pretreatment attenuates AMP-induced stereotypic behaviors, with data analyzed using mixed-effects models to account for inter-animal variability .
How do structural modifications of bicyclo[3.1.0]hexane derivatives affect agonist efficacy?
Replacing the 2-oxa group in LY379268 with a sulfonyl group (as in LY404039) enhances mGluR2 selectivity and oral bioavailability . Computational modeling (e.g., docking to mGluR2’s Venus flytrap domain) and comparative SAR studies identify critical substituents for receptor activation and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
